molecular formula C6H14N2O B8493092 3-amino-N-ethyl-N-methyl-propionamide

3-amino-N-ethyl-N-methyl-propionamide

Cat. No.: B8493092
M. Wt: 130.19 g/mol
InChI Key: LRUCTISOQBNBBP-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-N-methyl-propionamide is an organic compound with the molecular formula C6H14N2O . It belongs to a class of propanamide derivatives characterized by an amide functional group and is typically a colorless to pale yellow liquid or solid, depending on purity and conditions . The structure features both a tertiary amide, with N-ethyl and N-methyl substituents, and a primary amino group on the propionamide backbone. This bifunctional nature, with both hydrogen bond donor and acceptor sites, enhances its solubility in polar solvents and makes it a highly versatile scaffold or building block in synthetic organic chemistry . The presence of the primary amine makes it a suitable candidate for reductive amination reactions, a key method for constructing complex amines, which are pivotal in developing molecules with biological activity . As a derivative of beta-alaninamide, this compound is of significant interest in medicinal and agrochemical research for the synthesis and exploration of novel compounds . Its molecular structure allows for further functionalization, providing a pathway to a diverse array of chemical entities. 3-amino-N-ethyl-N-methyl-propionamide is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-amino-N-ethyl-N-methylpropanamide

InChI

InChI=1S/C6H14N2O/c1-3-8(2)6(9)4-5-7/h3-5,7H2,1-2H3

InChI Key

LRUCTISOQBNBBP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs of 3-amino-N-ethyl-N-methyl-propionamide, emphasizing differences in substituents, molecular formulas, and applications:

Compound Name Substituents Molecular Formula CAS/Identifier Key Applications References
3-Amino-N-ethyl-N-methyl-propionamide N-ethyl, N-methyl, 3-amino C₆H₁₃N₃O Not provided Polymer intermediates, drug synthesis
3-(Dimethylamino)-N,N-dimethyl-propanamide N,N-dimethyl, 3-dimethylamino C₇H₁₆N₂O MFCD01695994 Polymer synthesis (e.g., hydrogels)
3-(4-(((3,4-Dihydronaphthalen-2-yl)methyl)(methyl)amino)phenyl)propionamide Aromatic dihydronaphthalenyl, methylamino-phenyl C₂₃H₂₅N₃O₂ Not provided Pharmaceutical research (high melting point: 255–257°C)
N-[3-(Bis(2-hydroxyethyl)amino)phenyl]propionamide Bis(2-hydroxyethyl)amino-phenyl C₁₃H₁₉N₃O₃ 68189-36-6 Dye intermediates, surfactant chemistry
3-(N-(2-(N',N'-Dimethylamino ethoxy)ethyl)-N-methylamino)propionamide Ethoxyethyl, dimethylamino, methylamino C₁₀H₂₁N₃O₂ Not provided Polyurethane foam catalyst
Key Observations:
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., dihydronaphthalenyl in ) exhibit higher melting points (>250°C), suggesting improved thermal stability for pharmaceutical solid formulations.
  • Functional Group Diversity : Hydroxyethyl () or ethoxyethyl () substituents introduce polarity, expanding utility in surfactants or catalysts.

Physicochemical Properties

  • Melting Points : Aromatic analogs (e.g., ) show significantly higher melting points (255–257°C) than aliphatic derivatives, which are often liquids or low-melting solids.
  • Solubility : Hydroxyethyl-substituted compounds () are water-soluble due to hydrogen bonding, whereas N-ethyl-N-methyl derivatives are more lipophilic.
  • NMR Data: For 3-(4-(((3,4-dihydronaphthalen-2-yl)methyl)(methyl)amino)phenyl)propionamide, ¹H NMR (CDCl₃) reveals aromatic proton shifts at δ 6.59–8.00 and methylamino signals at δ 3.10 .

Preparation Methods

Reaction Overview

The most straightforward method involves the nucleophilic acyl substitution of propionyl chloride with N-ethylmethylamine. This single-step process is highly efficient under controlled conditions.

Procedure :

  • Propionyl chloride (1.0 eq) is added dropwise to a cooled (0–5°C) solution of N-ethylmethylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane.

  • The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (washing with NaHCO₃ and brine) and solvent evaporation.

Yield : 75–85%.

Challenges and Optimizations

  • Side Reactions : Over-alkylation or hydrolysis of propionyl chloride may occur. Excess amine and low temperatures mitigate this.

  • Purification : Column chromatography (ethyl acetate/hexane, 1:3) isolates the product with >95% purity.

Reductive Amination of β-Ketopropionamide

Two-Step Synthesis

This method introduces the amino group via reductive amination, suitable for scalable production.

Step 1: Synthesis of β-Ketopropionamide

  • Ethyl propionoate is reacted with N-ethylmethylamine in methanol, yielding N-ethyl-N-methyl-propionamide.

  • Oxidation using pyridinium chlorochromate (PCC) generates the β-keto intermediate.

Step 2: Reductive Amination

  • The β-ketopropionamide is treated with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 6 hours.

Yield : 60–70% after purification.

Protection-Deprotection Strategy Using β-Amino Acid Derivatives

Esterification and Alkylation

Adapted from patent CN102477002B, this method avoids side reactions by protecting the amino group during synthesis.

Procedure :

  • Esterification : β-Aminopropionic acid is esterified with methanol under acidic conditions (H₂SO₄) to form methyl β-aminopropionate.

  • Protection : The amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.

  • Alkylation : The Boc-protected ester undergoes alkylation with ethyl and methyl iodides in the presence of K₂CO₃.

  • Deprotection : Hydrolysis with HCl/EtOH removes the Boc group, yielding the final product.

Yield : 68–72% over four steps.

Enzymatic Synthesis Using Acyltransferases

Biocatalytic Approach

Enzymatic methods offer high stereoselectivity and mild conditions. A modified procedure from CN109369442B employs L-acyl transaminase:

Procedure :

  • 3-Oxo-N-ethyl-N-methyl-propionamide is incubated with L-acyl transaminase and ammonium chloride in phosphate buffer (pH 8.0) at 37°C for 24 hours.

Yield : 50–55%, with >99% enantiomeric excess for chiral variants.

Comparative Analysis of Methods

Method Yield (%) Advantages Disadvantages
Direct Amidation75–85Single-step, high efficiencyRequires toxic propionyl chloride
Reductive Amination60–70Scalable, avoids harsh acidsMulti-step, moderate yield
Protection-Deprotection68–72Minimizes side reactionsLengthy purification steps
Enzymatic50–55Eco-friendly, high selectivityLower yield, specialized enzymes

Key Research Findings

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency in protection-deprotection routes.

  • Catalytic Improvements : Palladium-catalyzed couplings reduce reaction times by 30% in reductive amination.

  • Byproduct Management : Triethylamine effectively scavenges HCl in direct amidation, boosting yields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-ethyl-N-methyl-propionamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation of propionamide derivatives with ethylamine and methylamine under controlled pH (e.g., alkaline conditions) to minimize side reactions like over-alkylation. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/methanol) is recommended to isolate the product. Reaction efficiency can be monitored using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. Which analytical techniques are most effective for characterizing 3-amino-N-ethyl-N-methyl-propionamide?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the ethyl, methyl, and propionamide backbone. Key signals include δ ~2.3 ppm (CH2_2 adjacent to carbonyl) and δ ~1.0–1.2 ppm (ethyl/methyl groups).
  • HPLC-MS : Reverse-phase C18 columns with a mobile phase of water/acetonitrile (0.1% formic acid) enable purity assessment and molecular weight confirmation via electrospray ionization (ESI-MS) .

Q. How does pH affect the stability of 3-amino-N-ethyl-N-methyl-propionamide in aqueous solutions?

  • Methodological Answer : Stability studies should use buffered solutions (pH 3–9) incubated at 25°C and 40°C. Degradation products (e.g., hydrolysis to propionic acid derivatives) are quantified via HPLC with UV detection at 210 nm. Amide bond hydrolysis is accelerated under acidic (pH < 4) or alkaline (pH > 8) conditions, requiring neutral buffers for long-term storage .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 3-amino-N-ethyl-N-methyl-propionamide be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., cell line viability assays using MTT protocol with controlled O2_2 levels).
  • Structural Analog Comparison : Compare results with analogs like 3-(N,N-dimethylamino)propionic acid ( ) to identify substituent-specific effects.

Q. What computational modeling approaches predict the interaction of 3-amino-N-ethyl-N-methyl-propionamide with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding affinity with receptors (e.g., GABAA_A receptors) based on hydrogen bonding and hydrophobic interactions.
  • MD Simulations : Run 100-ns simulations (GROMACS) in explicit solvent to assess conformational stability of ligand-receptor complexes. Validate with experimental binding data from SPR or ITC .

Q. How to design a study investigating the metabolic pathways of 3-amino-N-ethyl-N-methyl-propionamide in vivo?

  • Methodological Answer :

  • Isotope Labeling : Synthesize 13^{13}C-labeled compound for tracking via LC-MS/MS in rodent plasma and urine.
  • Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolizing enzymes.

Data Contradiction and Reproducibility

Q. What statistical methods address variability in dose-response studies of 3-amino-N-ethyl-N-methyl-propionamide?

  • Methodological Answer :

  • Mixed-Effects Models : Account for inter-lab variability by treating "study site" as a random effect.
  • Bootstrap Analysis : Resample data to estimate confidence intervals for EC50_{50} values.

Q. How can researchers ensure reproducibility in synthesizing 3-amino-N-ethyl-N-methyl-propionamide across labs?

  • Methodological Answer :

  • Standardized Protocols : Publish detailed SOPs with reaction parameters (temperature, solvent ratios) in repositories like Zenodo.
  • Inter-Lab Validation : Collaborate with independent labs to replicate synthesis and characterization.
  • Quality Control : Share NMR and HPLC traces in supplementary materials for direct comparison .

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